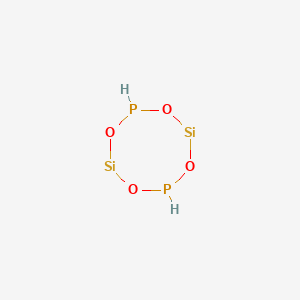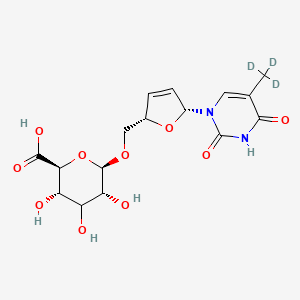
Stavudine 5-O-beta-glucuronide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine 5-O-beta-glucuronide-d3 is an isotope-labeled analog of Stavudine 5-O-beta-glucuronide. Stavudine itself is a reverse transcriptase inhibitor and antiviral, primarily used in the treatment of HIV infections. The compound this compound is specifically labeled with deuterium, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stavudine 5-O-beta-glucuronide-d3 involves the glucuronidation of Stavudine. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. The deuterium labeling is achieved by incorporating deuterated reagents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Stavudine 5-O-beta-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content .
Scientific Research Applications
Stavudine 5-O-beta-glucuronide-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry for studying metabolic pathways and drug interactions.
Biology: It is used in biological studies to understand the metabolism and pharmacokinetics of Stavudine.
Medicine: It aids in the development of antiviral therapies by providing insights into the drug’s mechanism of action.
Industry: It is utilized in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
Stavudine 5-O-beta-glucuronide-d3 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the virus. The compound competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation leads to the termination of DNA synthesis, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Stavudine 5-O-beta-glucuronide: The non-deuterated analog of Stavudine 5-O-beta-glucuronide-d3.
Zidovudine 5-O-beta-glucuronide: Another glucuronide derivative of a nucleoside reverse transcriptase inhibitor.
Lamivudine 5-O-beta-glucuronide: A glucuronide derivative of Lamivudine, another antiviral drug.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of metabolic pathways are essential .
Properties
Molecular Formula |
C16H20N2O10 |
|---|---|
Molecular Weight |
403.36 g/mol |
IUPAC Name |
(2S,3S,5R,6R)-6-[[(2S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-2,5-dihydrofuran-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O10/c1-6-4-18(16(25)17-13(6)22)8-3-2-7(27-8)5-26-15-11(21)9(19)10(20)12(28-15)14(23)24/h2-4,7-12,15,19-21H,5H2,1H3,(H,23,24)(H,17,22,25)/t7-,8+,9?,10-,11+,12-,15+/m0/s1/i1D3 |
InChI Key |
OMYGFARMZNCWPN-YQMJTJDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


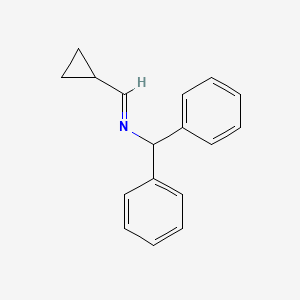
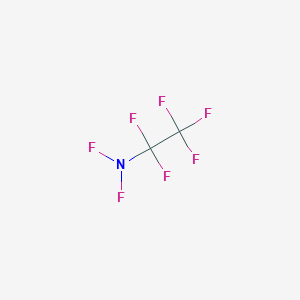
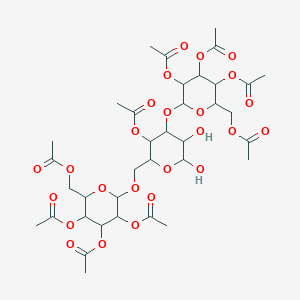
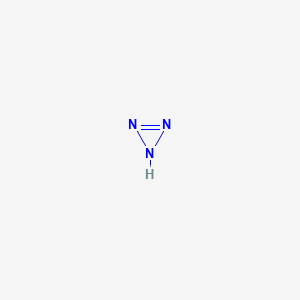
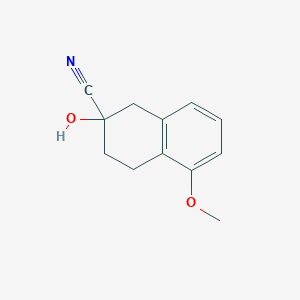
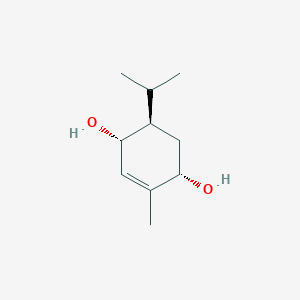
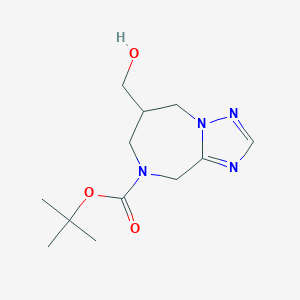
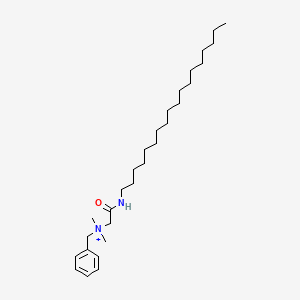
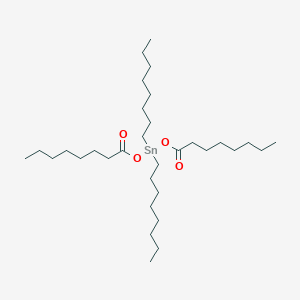
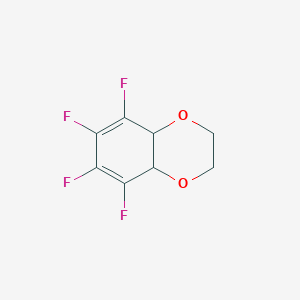
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

